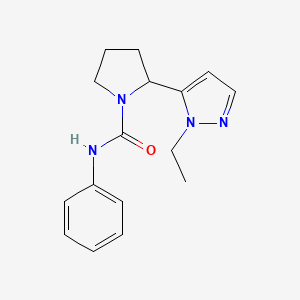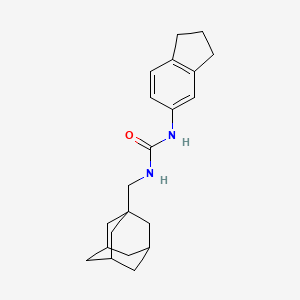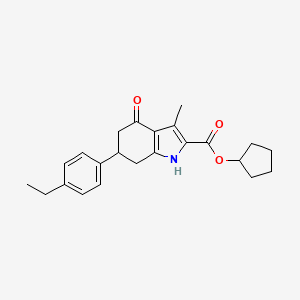
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide
Descripción general
Descripción
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a pyrrolidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and analgesic effects. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and analgesic effects. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its cognitive enhancing effects. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its low toxicity and well-tolerated nature in animal models. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has also been shown to have a long half-life, which may be advantageous for the development of drugs. However, 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has limitations as well, including its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide. Further research is needed to fully understand the mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide and its potential applications in various fields. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide may be further studied for its potential use as a cognitive enhancer and for the development of new drugs for the treatment of epilepsy and chronic pain. The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide may also be optimized to increase yield and reduce cost.
Aplicaciones Científicas De Investigación
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has been shown to have anticonvulsant and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 2-(1-ethyl-1H-pyrazol-5-yl)-N-phenyl-1-pyrrolidinecarboxamide has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
Propiedades
IUPAC Name |
2-(2-ethylpyrazol-3-yl)-N-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-20-15(10-11-17-20)14-9-6-12-19(14)16(21)18-13-7-4-3-5-8-13/h3-5,7-8,10-11,14H,2,6,9,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMFFLGQADYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-pyrazol-5-yl)-N-phenylpyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-pyrrolidinyl)aniline](/img/structure/B4674409.png)



![N-isopropyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4674448.png)
![1-(5-chloro-2-methylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4674455.png)
![2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4674468.png)
![2-{[5-(3,6-dichloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4674469.png)
![2-(2-methoxyphenyl)-N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B4674478.png)

![3-ethyl-5,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674491.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4674494.png)
